(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFTDKKOHIRFP-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid, also known as a sulfonamide derivative of an indole compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 358.41 g/mol
The molecular structure includes an indole moiety and a sulfonamide group, contributing to its biological properties. The compound exists as a monohydrate, which influences its solubility and bioavailability in biological systems .
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve the inhibition of folate synthesis pathways in bacteria .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of indole derivatives. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism is crucial for developing new cancer therapies targeting specific molecular pathways involved in tumor growth .
Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a promising candidate for further development in antibacterial therapy .
Study 2: Anti-inflammatory Mechanism
In a controlled experiment, human macrophages were treated with the compound, resulting in a significant reduction in TNF-alpha and IL-6 production. This finding supports its potential use in managing chronic inflammatory conditions .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule, differing primarily in sulfonamide substituents, backbone modifications, or additional functional groups:
Table 1: Structural and Functional Comparison
Key Differentiators
- Solubility and Crystallinity : Solvent disorder in the 2-nitro derivative complicates crystallization, whereas the target compound’s 3-methyl group may improve crystallinity and handling.
- Biological Targets: The sulfonamide group in the target compound may target proteases or kinases, while Cl-NQTrp’s quinone moiety could interact with redox-active enzymes.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid?
- Methodology : Use solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Coupling indole-3-propanoic acid derivatives with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃).
- Ensure stereochemical control via chiral auxiliaries or asymmetric catalysis .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final product via recrystallization .
Q. How is the compound’s stereochemical purity validated experimentally?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., MoKα radiation, P4₁2₁2 space group) .
- Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to confirm enantiomeric excess (>98%) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : Assign indole NH (δ 10.5–11.5 ppm), sulfonamide protons (δ 7.5–8.0 ppm), and carboxylic acid protons (δ 12–13 ppm) .
- FT-IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can solvent-induced structural disorder in crystallography be addressed?
- Methodology :
- Use the SQUEEZE algorithm (PLATON) to model unresolved solvent electron density, as demonstrated in analogous sulfonamide-indole systems .
- Validate via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding between sulfonamide and indole groups) .
Q. What strategies resolve contradictions in biological activity data for sulfonamide-indole hybrids?
- Methodology :
- Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to distinguish target-specific effects from nonspecific toxicity.
- Use molecular docking (AutoDock Vina) to analyze binding interactions with enzymes like carbonic anhydrase or tryptophan hydroxylase .
Q. How can synthetic routes be optimized for green chemistry compliance?
- Methodology :
- Replace toxic solvents (DCM, DMF) with biodegradable alternatives (cyclopentyl methyl ether).
- Catalyze sulfonamide coupling using recyclable catalysts (e.g., Fe₃O₄-supported Pd nanoparticles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
